

Spectroscopic and Synthetic Profile of 4-Chloro-8-iodoquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, **4-Chloro-8-iodoquinazoline**. This compound is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of various bioactive molecules. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **4-Chloro-8-iodoquinazoline**. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-Chloro-8-iodoquinazoline**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
8.92	s	-	H-2
8.25	dd	7.9, 1.2	H-5
8.01	dd	8.3, 1.2	H-7
7.42	t	8.1	H-6

Spectrometer Frequency: 500 MHz; Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for **4-Chloro-8-iodoquinazoline**

Chemical Shift (δ) ppm	Carbon Assignment
153.3	C-4
152.2	C-2
151.8	C-8a
141.2	C-7
130.1	C-5
129.3	C-6
123.6	C-4a
93.9	C-8

Spectrometer Frequency: 126 MHz; Solvent: CDCl_3

Infrared (IR) Spectroscopy

At the time of this report, a specific experimental IR spectrum for **4-Chloro-8-iodoquinazoline** was not publicly available. However, based on the functional groups present in the molecule, the following characteristic absorption bands can be predicted.

Table 3: Predicted IR Absorption Bands for **4-Chloro-8-iodoquinazoline**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
1610-1580	C=C stretch	Aromatic ring
1560-1540	C=N stretch	Quinazoline ring
850-750	C-Cl stretch	Aryl chloride
600-500	C-I stretch	Aryl iodide

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for **4-Chloro-8-iodoquinazoline** is not readily available in the public domain. The expected molecular ion peaks are presented below.

Table 4: Predicted Mass Spectrometry Data for **4-Chloro-8-iodoquinazoline**

m/z	Ion
290.91	[M] ⁺ (for ³⁵ Cl)
292.91	[M+2] ⁺ (for ³⁷ Cl)

Calculated for the most abundant isotopes.

Experimental Protocols

The following section details the methodologies for the synthesis of **4-Chloro-8-iodoquinazoline** and the general procedures for acquiring the spectroscopic data.

Synthesis of 4-Chloro-8-iodoquinazoline[1]

The synthesis of **4-chloro-8-iodoquinazoline** can be achieved through a regioselective metalation of 4-chloroquinazoline followed by quenching with iodine.[1]

Materials:

- 4-Chloroquinazoline

- Lithium diisopropylamide (LDA)
- Dry tetrahydrofuran (THF)
- Iodine (I₂)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen atmosphere

Procedure:

- A solution of 4-chloroquinazoline in dry THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
- A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time to ensure complete metalation.
- A solution of iodine (I₂) in dry THF is then added dropwise to the reaction mixture at -78 °C.
- The reaction is allowed to proceed at this temperature for a period, after which it is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
- The mixture is allowed to warm to room temperature and is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **4-chloro-8-iodoquinazoline**.

Spectroscopic Characterization

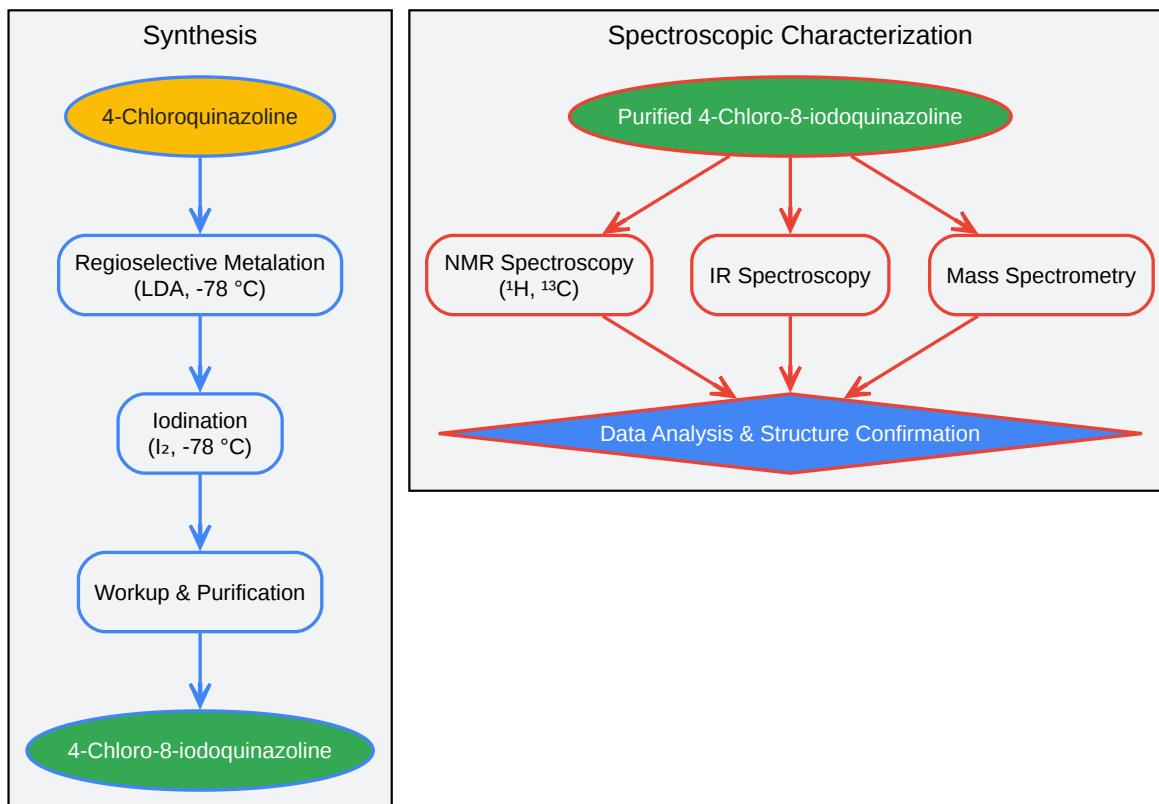
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 126 MHz for carbon-13, respectively. Samples are dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **4-Chloro-8-iodoquinazoline**.



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Caption: Synthesis and Characterization Workflow for **4-Chloro-8-iodoquinazoline**.

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References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

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